![molecular formula C9H13N3O2 B12914076 ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate](/img/structure/B12914076.png)
ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate typically involves the reaction of ethyl carbamate with an appropriate aldehyde or ketone in the presence of a catalyst. One common method involves the condensation of ethyl carbamate with 1-(1H-pyrrol-2-yl)ethanone under acidic or basic conditions to form the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and efficient catalysts can further enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism by which ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate can be compared with other similar compounds, such as:
Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group.
Propyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate: This compound has a propyl group instead of an ethyl group.
Butyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate: This compound has a butyl group instead of an ethyl group.
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C9H13N3O2/c1-3-14-9(13)12-11-7(2)8-5-4-6-10-8/h4-6,10H,3H2,1-2H3,(H,12,13)/b11-7+ |
Clé InChI |
MQSARMLHZIVUEZ-YRNVUSSQSA-N |
SMILES isomérique |
CCOC(=O)N/N=C(\C)/C1=CC=CN1 |
SMILES canonique |
CCOC(=O)NN=C(C)C1=CC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)

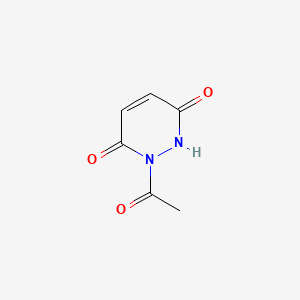
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-](/img/structure/B12914003.png)
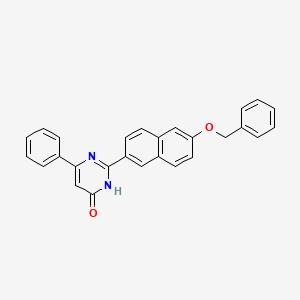
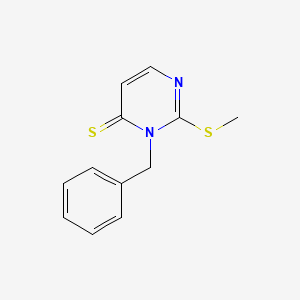
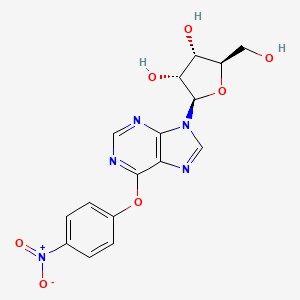

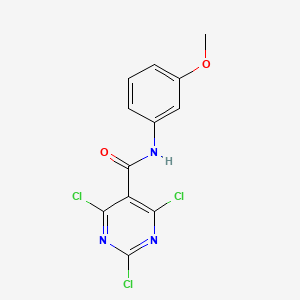

![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12914056.png)

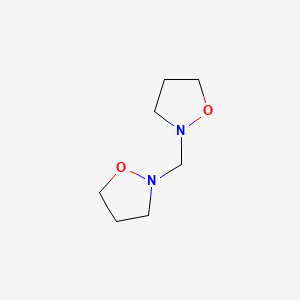
![Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-](/img/structure/B12914068.png)
